1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
Overview
Description
The compound "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one" is a heterocyclic structure that is part of a broader class of compounds known for their diverse biological activities and potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the related structures such as pyrrolopyridines and pyrrolidines are well-represented, indicating the relevance of this class of compounds in various chemical and biological contexts.
Synthesis Analysis
The synthesis of related heterocyclic compounds such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has been achieved through sodium borohydride reduction and subsequent debenzylation, indicating the potential for similar methodologies to be applied to the synthesis of "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one" . Additionally, the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones via a one-pot gold-silver catalyzed cyclization process suggests the possibility of employing metal-catalyzed reactions for the synthesis of complex pyrrolopyridine structures . Moreover, a three-component approach has been developed for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the crystal structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using X-ray diffraction analysis, and its molecular structure was further analyzed using density functional theory (DFT) . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one."
Chemical Reactions Analysis
The chemical reactivity of pyrrolopyridine derivatives can be inferred from the synthesis methods and the reactions they undergo. For example, the reaction of 2-(trichloroacetyl)pyrrole with 4-(hydroxymethyl)pyridine to form 4-pyridylmethyl 1H-pyrrole-2-carboxylate involves the formation of hydrogen bonds in the solid state, indicating the potential for intermolecular interactions in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds similar to "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one" have been characterized through various spectroscopic methods. For instance, a series of 3-hydroxy-2-methyl-4(1H)-pyridinones were studied by mass spectrometry, infrared, and proton NMR spectroscopies, and their crystal structures were analyzed by single crystal X-ray diffraction . These techniques could be applied to determine the physical and chemical properties of the compound of interest.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in studies exploring the behavior of heterocyclic radicals, specifically as models for hydrogen atom adducts to nitrogen heterocycles. For instance, 3-hydroxy-(1H)-pyridinium (1H) through 3-hydroxy-(6H)-pyridinium (6H) radicals have been studied for their dissociation behaviors and internal energy dynamics (Wolken & Tureček, 1999).
- Various substituted versions of the compound, such as 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, have been synthesized, showcasing its versatility in creating a range of nucleophilic derivatives (Goto et al., 1991).
- Efficient synthesis methods for pyrrolo[3,2-c]pyridin-4(5H)-ones have been developed using tandem intermolecular one-pot reactions, highlighting the compound's potential in streamlining chemical synthesis processes (Zhang et al., 2017).
Application in Sensing and Imaging
- Pyrrolo[3,4-c]pyridine-based compounds have been developed as fluorescent chemosensors, specifically for sensitivity towards Fe3+/Fe2+ ions. These compounds have been applied in live cell imaging, demonstrating their utility in biological and chemical sensing applications (Maity et al., 2018).
Material Science and Semiconductor Applications
- Studies on nitrogen-embedded small molecules based on pyrrolo[2,3-b]pyridine have explored their electrochemical properties and potential applications in semiconducting materials. These studies delve into the effects of structural variations, like the introduction of chlorine atoms, on the material's properties (Zhou et al., 2019).
Medicinal Chemistry Applications
- The synthesis and analysis of derivatives of pyrrolo[3,2-c]pyridine have been investigated for their potential as enzyme inhibitors. For example, xanthine oxidase inhibitory properties of certain derivatives have been examined, indicating potential applications in the development of therapeutic agents (Schneller et al., 1978).
Future Directions
Pyrrolopyrazine derivatives, including “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one”, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1,3,8H,2,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOELPIAAQNOJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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